6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Description

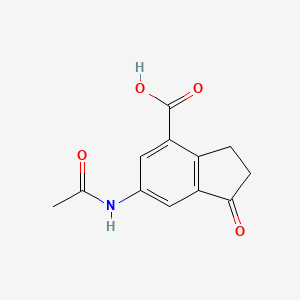

6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a bicyclic organic compound featuring a partially saturated indene core. Its structure includes a ketone group at position 1, a carboxylic acid moiety at position 4, and an acetamido substituent at position 6 (Figure 1).

Properties

IUPAC Name |

6-acetamido-1-oxo-2,3-dihydroindene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-6(14)13-7-4-9-8(2-3-11(9)15)10(5-7)12(16)17/h4-5H,2-3H2,1H3,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYUQBXSSTZMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCC2=O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348761 | |

| Record name | 6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224181-99-1 | |

| Record name | 6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically proceeds through a sequence of well-established organic transformations starting from readily available aromatic precursors.

| Step | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Formation of Indene Core | Cyclization of a substituted benzylidene or related precursor to form the indene skeleton | Acidic or basic catalysis; heating to promote ring closure |

| 2 | Introduction of Oxo Group | Oxidation at the 1-position to install the ketone functional group | Potassium permanganate (KMnO4), chromium trioxide (CrO3) |

| 3 | Acetamidation | Introduction of the acetamido group at the 6-position by acetylation of an amino intermediate | Acetic anhydride or acetyl chloride with pyridine as base |

| 4 | Carboxylation | Installation of the carboxylic acid group at the 4-position via carboxylation | Carbon dioxide under elevated pressure and temperature |

Detailed Description:

Indene Core Formation: The initial step involves constructing the bicyclic indene framework. This is often achieved by intramolecular cyclization of a suitably substituted benzylidene derivative. Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide) can catalyze this step, facilitating ring closure to form the 2,3-dihydro-1H-indene structure.

Oxo Group Introduction: The ketone functionality at position 1 is introduced by selective oxidation of the methylene group adjacent to the aromatic ring. Strong oxidants such as potassium permanganate or chromium trioxide are employed, ensuring regioselective oxidation without over-oxidation of other sensitive groups.

Acetamidation: The amino group at the 6-position is introduced or modified by acetylation using acetic anhydride or acetyl chloride. This reaction is typically performed in the presence of a base like pyridine, which acts both as a solvent and acid scavenger, promoting the formation of the acetamido substituent.

Carboxylation: The carboxylic acid group at the 4-position is generally introduced via carboxylation reactions, often involving the fixation of carbon dioxide under high pressure and temperature. This step may involve metal catalysts or bases to facilitate the nucleophilic attack of CO2 on the intermediate.

Industrial Production Methods

In industrial settings, the preparation of this compound is optimized to maximize yield, purity, and cost-efficiency while minimizing environmental impact. Key industrial strategies include:

Continuous Flow Reactors: These reactors allow precise control over reaction parameters, improving reproducibility and scalability of the cyclization, oxidation, and acetamidation steps.

Green Chemistry Approaches: Use of less toxic oxidants, solvent recycling, and minimizing hazardous waste are incorporated to align with sustainable manufacturing practices.

Advanced Purification Techniques: Chromatographic methods and crystallization are optimized to achieve high purity of the final compound, essential for its use in pharmaceutical or research applications.

Reaction Types and Reagents Used in Preparation

| Reaction Type | Common Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | Acid catalysts (H2SO4), bases (NaOH) | Formation of indene bicyclic core |

| Oxidation | KMnO4, CrO3, H2O2 | Introduction of ketone (oxo) group |

| Acetamidation | Acetic anhydride, acetyl chloride, pyridine | Installation of acetamido group |

| Carboxylation | CO2 under pressure, bases or metal catalysts | Introduction of carboxylic acid group |

Research Findings and Data Summary

Research into the synthesis of this compound reveals:

The yield of the overall synthesis can vary depending on the efficiency of each step, with cyclization and oxidation being critical for high purity.

Selectivity in oxidation is crucial to avoid over-oxidation or degradation of sensitive functional groups.

The acetamidation step requires careful control of stoichiometry and reaction time to prevent side reactions such as over-acetylation or hydrolysis.

Carboxylation under supercritical CO2 conditions has been explored to improve environmental sustainability and reaction efficiency.

Retrosynthetic Analysis and Alternative Routes

Retrosynthetic approaches suggest that the compound can be derived from simpler intermediates such as:

Substituted benzylidene precursors for the indene core.

Amino-substituted indene derivatives for direct acetamidation.

Carbonitrile or methanol derivatives at the 4-position, which can be converted into carboxylic acid via hydrolysis or oxidation.

A patent (CN111704559A) describes methods for preparing related indene derivatives such as 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile, which could serve as intermediates or analogs in the synthesis of the target compound, involving reactions like Friedel-Crafts acylation, hydrolysis, and condensation under controlled conditions in solvents like dichloromethane, ethyl acetate, or N,N-dimethylformamide.

Summary Table of Preparation Steps

| Step No. | Reaction | Starting Material/Intermediate | Reagents/Conditions | Outcome/Functional Group Introduced |

|---|---|---|---|---|

| 1 | Cyclization | Substituted benzylidene compound | Acid/base catalysis, heat | Indene core formation |

| 2 | Oxidation | Indene intermediate | KMnO4, CrO3 | Oxo group at 1-position |

| 3 | Acetamidation | Amino-indene intermediate | Acetic anhydride/acetyl chloride, pyridine | Acetamido group at 6-position |

| 4 | Carboxylation | Oxo-acetamido-indene intermediate | CO2, pressure, temperature | Carboxylic acid group at 4-position |

Chemical Reactions Analysis

Types of Reactions

6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the carboxylic acid group to an alcohol.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, reduction can yield alcohols, and substitution can yield a variety of functionalized derivatives.

Scientific Research Applications

6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid function.

Comparison with Similar Compounds

Key Structural Features :

- Core : 2,3-Dihydro-1H-indene (partially saturated bicyclic system).

- Substituents :

- 1-Oxo (ketone) group.

- 4-Carboxylic acid.

- 6-Acetamido.

Comparison with Similar Compounds

The following analysis compares 6-acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid with structurally related indene derivatives, focusing on substituent effects, physicochemical properties, and safety profiles.

Structural Analogues and Positional Isomers

Key Observations :

Halogenation (e.g., 6-bromo analog) increases molecular weight and may enhance lipophilicity but introduces safety concerns (e.g., GHS hazard statements: H302, H315, H319) . Positional Isomerism: Moving the oxo group from position 1 (target compound) to 3 (3-oxoindan-4-carboxylic acid) alters electronic distribution and binding interactions .

Physicochemical Properties: The tert-butoxy carbonyl (Boc)-protected amino analog (CAS 5703-52-6) has a higher molecular weight (277.31 vs. 247.24) due to the bulky Boc group, which may impact solubility and permeability .

Safety Profiles :

- The 6-bromo analog requires stringent handling precautions (e.g., P301+P312+P330 for ingestion risks) due to its toxicity profile .

- Hydroxy and carboxylic acid moieties in other analogs correlate with milder hazards (e.g., H302 for acute toxicity) .

Research Implications

- Drug Design : The 6-acetamido group in the target compound provides a versatile handle for derivatization, enabling interactions with biological targets via hydrogen bonding or hydrophobic interactions.

- Safety Optimization : Replacing bromo substituents with acetamido or hydroxy groups could mitigate toxicity while retaining activity.

- Synthetic Feasibility : Analog synthesis routes (e.g., Boc protection, halogenation) are well-documented, as seen in methodologies for naphthyridine carboxamides .

Biological Activity

6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a synthetic compound belonging to the indene family, notable for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure features an indene core with an acetamido group at the 6-position, an oxo group at the 1-position, and a carboxylic acid group at the 4-position. Its molecular formula is , and it has a molecular weight of approximately 233.22 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H11NO4 |

| Molecular Weight | 233.22 g/mol |

| CAS Number | 224181-99-1 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, a study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Antiviral Properties

The compound has also been evaluated for its antiviral potential. A study focused on its effects against viral infections associated with respiratory diseases. The results indicated that it could inhibit viral replication in cell cultures infected with influenza virus, suggesting a possible mechanism involving interference with viral entry or replication processes.

Anticancer Activity

In terms of anticancer properties, this compound has shown promise in inhibiting cancer cell proliferation. Research involving human cancer cell lines (e.g., HepG2 liver cancer cells) reported that treatment with the compound led to significant reductions in cell viability, with IC50 values around 75 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for microbial growth and cancer cell proliferation.

- Receptor Modulation : It may interact with cellular receptors that regulate cellular signaling pathways related to inflammation and immune responses.

- Nucleic Acid Interference : The compound could potentially bind to nucleic acids, disrupting transcription and replication processes in pathogens and cancer cells.

Study on Antimicrobial Efficacy

In a comparative study published in Pharmaceutical Biology, researchers evaluated the antimicrobial efficacy of several indene derivatives, including this compound. The findings highlighted its superior activity against Gram-positive bacteria compared to other tested compounds .

Anticancer Research

A recent publication in Cancer Letters examined the anticancer properties of various indene derivatives. The study noted that this compound exhibited significant cytotoxicity against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .

Q & A

Q. What are the optimal synthetic routes for 6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with indene derivatives. A common approach includes:

- Reaction Setup : Refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid) with sodium acetate in acetic acid for 3–5 hours to facilitate cyclization and acetylation .

- Purification : Crystalline precipitates are filtered, washed with acetic acid/water/ethanol, and recrystallized from DMF/acetic acid mixtures .

- Optimization : Adjusting molar ratios (e.g., 1:1.1 for aldehyde to amine) and extending reflux time (up to 5 hours) improves yield. Catalysts like boron trifluoride etherate may enhance cyclization efficiency .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., acetamido and oxo groups) and dihydroindene backbone integrity .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., 1-oxo at ~1700 cm) and amide N–H bonds (acetamido group) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with ≥98% purity thresholds, using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers evaluate the antiinflammatory or antipyretic potential of this compound, and what experimental models are appropriate?

Methodological Answer:

- In Vitro Assays : Test cyclooxygenase (COX-1/COX-2) inhibition using enzyme-linked immunosorbent assays (ELISA) to quantify prostaglandin E2 (PGE2) reduction .

- In Vivo Models : Use carrageenan-induced paw edema in rodents to assess antiinflammatory activity, with indomethacin as a positive control .

- Dose-Response Studies : Administer 10–100 mg/kg doses orally, monitoring body temperature changes in LPS-induced fever models .

Q. How can contradictions in reported antibacterial activity data be resolved?

Methodological Answer:

- Strain-Specific Variations : Compare MIC (Minimum Inhibitory Concentration) values across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting discrepancies due to membrane permeability differences .

- Metal Complexation : Test Cr(III) or other metal complexes to enhance activity, as seen in similar indene-carboxylic acid derivatives .

- Standardized Protocols : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution assays to minimize inter-lab variability .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or bacterial dihydrofolate reductase (DHFR) .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration .

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electronic properties for SAR studies .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Incubate the compound at pH 1–13 (HCl/NaOH buffers) and 40–60°C for 24–72 hours. Monitor degradation via HPLC .

- Kinetic Analysis : Calculate degradation rate constants () and half-life () using first-order kinetics models .

- Storage Recommendations : Store at –20°C in anhydrous DMSO or sealed vials with desiccants to prevent hydrolysis .

Q. What strategies are recommended for resolving structural ambiguities in analogs of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemistry (e.g., acetamido orientation) using single-crystal diffraction .

- NOESY NMR : Detect spatial proximity between protons (e.g., dihydroindene ring and acetamido group) .

- Comparative Analysis : Cross-reference with structurally validated derivatives (e.g., 6-Chloro-6-cyclohexyl analogs) .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for serum/plasma .

- LC-MS/MS Validation : Assess linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) per ICH Q2(R1) guidelines .

- Matrix Effects : Compare slopes of calibration curves in buffer vs. biological fluids to quantify ion suppression/enhancement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.